Ixabepilone (CAS: 219989-84-1) is a semi-synthetic, 16-membered polyketide macrolide and a potent microtubule-stabilizing agent. Structurally, it is an aza-analog of the natural product epothilone B, characterized by the replacement of the naturally occurring lactone oxygen with a lactam nitrogen [1]. This specific modification preserves the compound's ability to bind directly to β-tubulin subunits and suppress microtubule dynamics, while fundamentally altering its pharmacokinetic and metabolic profile [2]. For procurement and material selection, Ixabepilone is prioritized over traditional taxanes and natural epothilones when researchers require a microtubule inhibitor that maintains high efficacy in multidrug-resistant (MDR) models, evades P-glycoprotein (P-gp) efflux pumps, and offers quantified hydrolytic stability in esterase-rich environments[1].
Generic substitution of Ixabepilone with standard taxanes (such as paclitaxel) or its natural precursor (epothilone B) frequently fails in rigorous preclinical and analytical workflows. Substituting with paclitaxel compromises assays involving multidrug-resistant cell lines, as taxanes are highly susceptible to P-glycoprotein (P-gp) and MRP-1 mediated efflux, leading to drastic losses in intracellular concentration and false-negative cytotoxicity results [1]. Conversely, substituting with natural epothilone B introduces severe metabolic liabilities; the native lactone ring is highly susceptible to carboxylesterase degradation, resulting in rapid hydrolysis in serum-supplemented media or in vivo models[2]. Ixabepilone’s specific lactam substitution eliminates this esterase vulnerability, making it a non-interchangeable material for long-term stability and efflux-resistant oncology modeling [2].
In comparative metabolic stability assays evaluating carboxylesterase degradation, Ixabepilone demonstrates a hydrolysis rate of 0.01 nmol/min/mg, compared to 1.02 nmol/min/mg for its natural precursor, Epothilone B. This 100-fold reduction in degradation translates to an extended half-life of 52 hours for the lactam-modified Ixabepilone, contrasting sharply with the <5 hour half-life of the lactone-based Epothilone B [1].
| Evidence Dimension | Esterase-mediated hydrolysis rate and half-life |
| Target Compound Data | Ixabepilone (Lactam): Hydrolysis rate of 0.01 nmol/min/mg; Half-life of 52 h |
| Comparator Or Baseline | Epothilone B (Lactone): Hydrolysis rate of 1.02 nmol/min/mg; Half-life < 5 h |
| Quantified Difference | 100-fold reduction in hydrolysis rate; >10-fold increase in half-life |
| Conditions | In vitro metabolic stability assays evaluating carboxylesterase degradation |
This extreme reduction in hydrolysis rate is critical for procurement in long-term cellular assays and in vivo models, where natural epothilones degrade too rapidly to maintain consistent therapeutic exposure.
Flow cytometry-based equilibrium saturation binding assays in living HeLa cells at 37 °C demonstrate that Ixabepilone achieves a cellular inhibition constant (Ki) of 10 nM for polymerized tubulin. In the same assay system, the standard taxane comparator, paclitaxel, exhibits a cellular Ki of 22 nM, indicating that Ixabepilone possesses a 2.2-fold higher intracellular binding affinity [1].
| Evidence Dimension | Cellular inhibition constant (Ki) for polymerized tubulin |
| Target Compound Data | Ixabepilone: Cellular Ki = 10 nM |
| Comparator Or Baseline | Paclitaxel: Cellular Ki = 22 nM |
| Quantified Difference | 2.2-fold higher intracellular binding affinity |
| Conditions | Equilibrium saturation binding in living HeLa cells using flow cytometry at 37 °C |
Higher intracellular affinity allows researchers to achieve complete microtubule stabilization at lower molar concentrations, reducing the required compound input and minimizing off-target effects in sensitive cell models.
Pharmacokinetic profiling reveals significant differences in plasma protein binding among microtubule stabilizers. Ixabepilone exhibits 79.4% plasma protein binding, leaving a free fraction of 20.6%. In contrast, paclitaxel is 96% bound (4% free fraction), and natural epothilone B is 92.0% bound (8% free fraction). This grants Ixabepilone an approximately 5-fold higher free-drug availability compared to paclitaxel [1].
| Evidence Dimension | Percentage of compound bound to plasma proteins |
| Target Compound Data | Ixabepilone: 79.4% bound (20.6% free fraction) |
| Comparator Or Baseline | Paclitaxel: 96% bound (4% free fraction); Epothilone B: 92.0% bound (8% free fraction) |
| Quantified Difference | Approx. 5-fold higher free fraction vs. paclitaxel; 2.5-fold higher vs. epothilone B |
| Conditions | Standardized plasma protein binding assays |
A significantly higher free-drug fraction ensures more consistent target engagement in serum-heavy in vitro media and complex in vivo environments, preventing dose-escalation artifacts.
In 72-hour flow cytometric viability assays using uterine serous carcinoma (USC) cell lines, Ixabepilone demonstrated a mean IC50 of 0.87 nM, whereas paclitaxel required a mean IC50 of 2.14 nM. More importantly, while paclitaxel efficacy is heavily dependent on P-glycoprotein expression, Ixabepilone retains its sub-nanomolar potency regardless of efflux pump overexpression [1].
| Evidence Dimension | In vitro IC50 in uterine serous carcinoma (USC) cell lines |
| Target Compound Data | Ixabepilone: Mean IC50 = 0.87 nM |
| Comparator Or Baseline | Paclitaxel: Mean IC50 = 2.14 nM |
| Quantified Difference | 2.4-fold lower IC50, with retained efficacy regardless of P-gp expression |
| Conditions | 72-hour exposure evaluated via flow cytometric assays of cell viability |
This provides a quantifiable, highly potent baseline for selecting a positive control agent in assays where standard taxanes fail due to efflux pump overexpression.
Because Ixabepilone evades P-glycoprotein (P-gp) efflux and maintains a low IC50 (e.g., 0.87 nM in specific carcinoma lines) where paclitaxel fails, it is a highly effective choice for a positive control in high-throughput screening against taxane-resistant breast, colon, and gynecological cancer models [1].
Natural epothilones suffer from rapid esterase degradation (hydrolysis rate of 1.02 nmol/min/mg). Ixabepilone’s lactam modification reduces this rate 100-fold, making it a highly suitable material for prolonged in vivo xenograft studies that demand a stable microtubule stabilizer with a multi-day half-life [2].
In assays requiring high concentrations of serum or plasma proteins, highly bound drugs like paclitaxel (96% bound) lose free-fraction availability. Ixabepilone’s lower protein binding (79.4%) ensures a robust, consistent free-drug concentration, making it highly suitable for reliable target engagement in complex media[3].
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